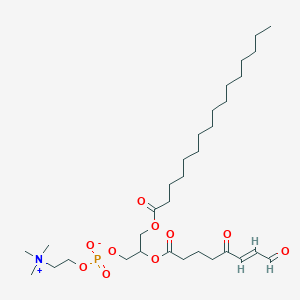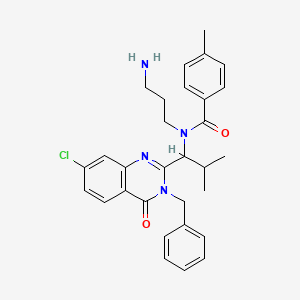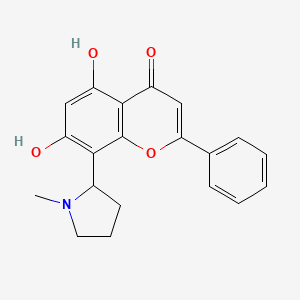
1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine is a 1,2-diacyl-sn-glycero-3-phosphocholine.
Aplicaciones Científicas De Investigación
1. Analysis and Monitoring in Chromatography
- A study developed a quantitative assay for analyzing phosphatidylcholine (PC) and its hydrolysis products using high-performance liquid chromatography. This method was applied for monitoring the acyl migration process of lysophosphatidylcholine (LPC) isomers, important for understanding the behavior of compounds like 1-Palmitoyl-2-(5-keto-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine in various solvents (Kiełbowicz et al., 2012).
2. Inhibition of Cellular Responses
- Oxidized phospholipids, including variants of this compound, have been found to inhibit lipopolysaccharide (LPS)-mediated induction of interleukin-8 in endothelial cells. This is achieved through the activation of neutral sphingomyelinase, suggesting a pathway by which oxidized phospholipids can modulate cellular responses (Walton et al., 2006).
3. Study of Liposome Oxidation
- The oxidation products of palmitoyl-lineloyl-glycerophosphatidylcholine liposomes, structurally similar to this compound, were identified using liquid chromatography-tandem mass spectrometry. This research contributes to the understanding of lipid oxidation mechanisms in biological systems (Reis et al., 2007).
4. Gas-phase Transformation in Mass Spectrometry
- A study demonstrated the gas-phase transformation of synthetic phosphatidylcholine monocations to structurally informative anions, including variants of this compound. This technique enhances the structural characterization of phospholipids in analytical chemistry (Stutzman et al., 2013).
5. Dynamics of Phosphatidylethanolamines
- Research on the dynamical behavior of acyl chains in phosphatidylcholines, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, provides insights into the mobility and structural behavior of phospholipids in different phases. Such studies are crucial for understanding the physical properties of lipids like this compound (Perly et al., 1985).
6. Orientational Analysis Using FT-IR Spectroscopy
- The orientation of phosphatidylcholine multilayers in different states was studied using polarized attenuated total reflection FT-IR spectroscopy. This research aids in understanding the molecular orientation and phase behavior of phospholipids, including this compound (Hübner & Mantsch, 1991).
7. Toxicity Studies in Cultured Cells
- The toxicity of oxidized phospholipids like 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine was studied in human melanoma cells. This research is essential for understanding the role of oxidized phospholipids in diseases such as atherosclerosis and their potential in therapeutic interventions (Ramprecht et al., 2015).
8. Phosphatidylcholine Hydroperoxide as an Oxidative Marker
- The role of phosphatidylcholine hydroperoxide (PCOOH) as a marker of oxidative stress in food and diseases was explored, emphasizing the need for reliable quantification methods. This study is relevant for understanding oxidative processes involving phospholipids similar to this compound (Nakagawa et al., 2015).
9. Investigation of Lipid Peroxidation in Interventions
- A study assessed the release of oxidized lipids during percutaneous coronary and peripheral interventions, using compounds structurally related to this compound. This research provides insight into the role of oxidized phospholipids in atherothrombosis and endothelial function during medical procedures (Ravandi et al., 2014).
10. Fluorescence Studies in Liquid-crystalline Phase
- The mixing properties of phosphatidylethanolamine and phosphatidylcholine in the liquid-crystalline phase were examined using fluorescent probes. This study enhances the understanding of lipid-lipid interactions and phase behavior in membranes, relevant to compounds like this compound (Ahn & Yun, 1999).
Propiedades
Fórmula molecular |
C32H58NO10P |
|---|---|
Peso molecular |
647.8 g/mol |
Nombre IUPAC |
[2-[(E)-5,8-dioxooct-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H58NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31(36)40-27-30(28-42-44(38,39)41-26-24-33(2,3)4)43-32(37)23-18-20-29(35)21-19-25-34/h19,21,25,30H,5-18,20,22-24,26-28H2,1-4H3/b21-19+ |
Clave InChI |
VZSPQCMFLSGTPO-XUTLUUPISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C=O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC=O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)





